molecular formula C7H8Cl2N4O2 B8314935 4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine

4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine

Cat. No. B8314935
M. Wt: 251.07 g/mol
InChI Key: PMRPNUQSWQLRGZ-UHFFFAOYSA-N
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Patent
US04443531

Procedure details

To 10 g of ice water was added 1.84 g of cyanuric chloride dissolved in 50 ml of acetone. To this solution kept at an internal temperature of 0° to 5° C. under stirring were added 1.68 g of sodium bicarbonate and 1.40 g of glycine ethylester hydrochloride and the mixture was stirred at said temperature for 30 minutes. The reaction product was extracted with ethyl acetate and dried with sodium sulfate. Then, ethyl acetate was distilled out and separated crystal was recrystallized from cyclohexane to obtain 1.3 g of 4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine which had a melting point of 89° to 90.5° C.
[Compound]
Name
ice water
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].C(=O)(O)[O-].[Na+].Cl.[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH2:21])[CH3:17]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:21][CH2:20][C:19]([O:18][CH2:16][CH3:17])=[O:22])[N:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
ice water
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
1.84 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at an internal temperature of 0° to 5° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, ethyl acetate was distilled out
CUSTOM
Type
CUSTOM
Details
separated crystal
CUSTOM
Type
CUSTOM
Details
was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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